molecular formula C8H10BrCl2N B13659016 1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride

1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B13659016
M. Wt: 270.98 g/mol
InChI Key: GYYBCVILLVRTHG-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrCl2N It is commonly used in research and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride
  • 1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride
  • 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine hydrochloride

Uniqueness

1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

1-(2-bromo-6-chlorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H

InChI Key

GYYBCVILLVRTHG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Br)Cl)N.Cl

Origin of Product

United States

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